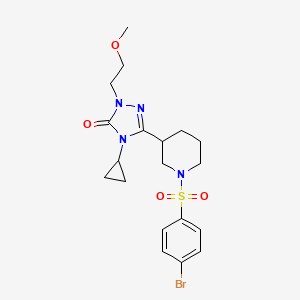

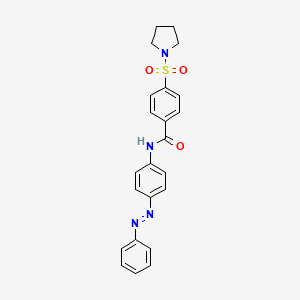

N-(4-(phenyldiazenyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(4-(phenyldiazenyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide" is a benzamide derivative, a class of compounds that have been extensively studied for their biological activities. Benzamides are known to interact with various enzymes and receptors, which makes them valuable in medicinal chemistry. For instance, N-(Pyridin-3-yl)benzamides have been identified as selective inhibitors of human aldosterone synthase (CYP11B2), demonstrating the potential of benzamide derivatives in therapeutic applications .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the formation of an amide bond between an acid and an amine. In the context of similar compounds, the synthesis of carbon-14 labelled N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide was achieved through an aryllithium reaction with 14CO2, followed by amide formation . Another example includes the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine, with triethylamine as a catalyst . These methods highlight the versatility of synthetic approaches for benzamide derivatives, which could be applicable to the synthesis of "N-(4-(phenyldiazenyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide".

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using various spectroscopic and crystallographic techniques. For example, a heterocyclic benzamide compound was characterized using FT-IR, NMR, Mass spectroscopy, and single-crystal X-ray diffraction, providing detailed information about its molecular geometry and electronic structure . Such analytical methods are crucial for confirming the structure of newly synthesized compounds, including "N-(4-(phenyldiazenyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide".

Chemical Reactions Analysis

Benzamide derivatives can undergo a variety of chemical reactions, depending on their substituents and reaction conditions. The reactivity of the benzamide moiety can be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the compound's interaction with biological targets or its stability under physiological conditions. The selective inhibition of CYP11B2 by N-(Pyridin-3-yl)benzamides is an example of a specific biochemical interaction facilitated by the chemical structure of the benzamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. For instance, the introduction of a pyrrolidinyl group in N-[(3S)-pyrrolidin-3-yl]benzamides resulted in compounds with good central nervous system penetration and metabolic stability, indicating the importance of structural features in dictating the properties of these molecules . These properties are essential for the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

- Histone Deacetylase Inhibition : Compounds structurally similar to the one mentioned have been studied for their potential as anticancer drugs, with specific focus on their ability to inhibit histone deacetylases, block cancer cell proliferation, and induce apoptosis in vitro and in vivo (Zhou et al., 2008).

- κ-Opioid Receptor Antagonism : Research into compounds with pyrrolidinylsulfonyl motifs has led to the discovery of selective κ-opioid receptor antagonists, indicating potential for the treatment of depression and addiction disorders (Grimwood et al., 2011).

Materials Science Applications

- Polyamides and Polyimides : The structural motif found in the query compound is reminiscent of those used in the synthesis of aromatic polyamides and polyimides, which are noted for their excellent thermal stability, solubility in polar solvents, and potential for creating flexible films and fibers (Yang & Lin, 1994).

Propiedades

IUPAC Name |

N-(4-phenyldiazenylphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3S/c28-23(18-8-14-22(15-9-18)31(29,30)27-16-4-5-17-27)24-19-10-12-21(13-11-19)26-25-20-6-2-1-3-7-20/h1-3,6-15H,4-5,16-17H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJQWCMCXATOCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201040245 |

Source

|

| Record name | Benzamide, N-[4-(2-phenyldiazenyl)phenyl]-4-(1-pyrrolidinylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201040245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

315232-45-2 |

Source

|

| Record name | Benzamide, N-[4-(2-phenyldiazenyl)phenyl]-4-(1-pyrrolidinylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201040245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Cyclopropylsulfamoyl)methyl]benzoic acid](/img/structure/B2525748.png)

![4-N-Cyclopropyl-4-N-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]-6-N,6-N-dimethylpyrimidine-4,6-diamine](/img/structure/B2525750.png)

![Ethyl 4-[4-[(5-ethoxycarbonyl-4-methylthiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2525755.png)

![Tert-butyl 3-[4-(chloromethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate](/img/structure/B2525756.png)

![[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl benzoate](/img/structure/B2525757.png)

![3-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2525764.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2525765.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2525769.png)